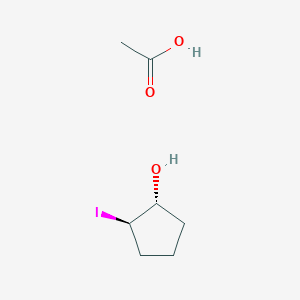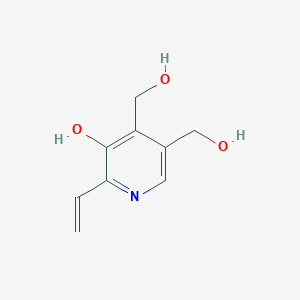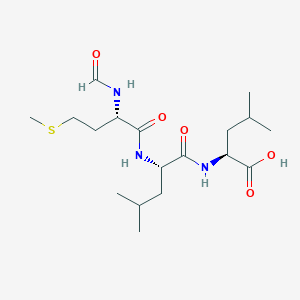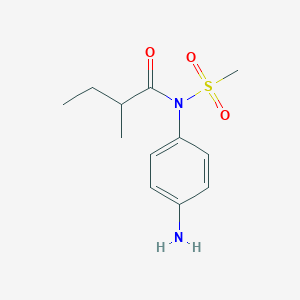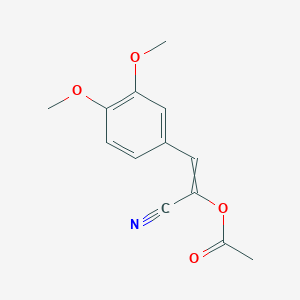
1-(Trimethylstannyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylstannyl)azepane is an organotin compound featuring a seven-membered azepane ring with a trimethylstannyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with trimethyltin chloride in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trimethylstannyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized to form stannic derivatives or reduced to yield simpler organotin compounds.
Cycloaddition Reactions: It participates in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Common Reagents and Conditions:
Substitution: Halogens (e.g., bromine, chlorine), organolithium reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various organotin derivatives.
Oxidation: Stannic compounds.
Reduction: Simplified organotin compounds.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylstannyl)azepane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Trimethylstannyl)azepane involves its interaction with molecular targets through the trimethylstannyl group. This group can undergo nucleophilic substitution, forming covalent bonds with biological molecules. The azepane ring provides structural stability and enhances the compound’s ability to interact with various pathways .
Vergleich Mit ähnlichen Verbindungen
Azepane: A seven-membered ring compound without the trimethylstannyl group.
Oxepane: A seven-membered ring compound with an oxygen atom instead of nitrogen.
Silepane: A seven-membered ring compound with a silicon atom.
Uniqueness: 1-(Trimethylstannyl)azepane is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azepane derivatives and similar seven-membered ring compounds .
Eigenschaften
CAS-Nummer |
58540-23-1 |
|---|---|
Molekularformel |
C9H21NSn |
Molekulargewicht |
261.98 g/mol |
IUPAC-Name |
azepan-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C6H12N.3CH3.Sn/c1-2-4-6-7-5-3-1;;;;/h1-6H2;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
YUDHIQLZNULWSG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)

